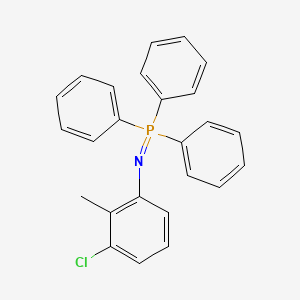
P-phenyl-N,N'-dipyridin-2-ylphosphonic diamide
Descripción general
Descripción
P-phenyl-N,N'-dipyridin-2-ylphosphonic diamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a chelating agent that has the ability to bind to metal ions, making it useful in various applications such as agriculture, medicine, and environmental remediation.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its ability to chelate metal ions, particularly zinc. It has been used in various fields such as agriculture, medicine, and environmental remediation. In agriculture, DPA has been used as a zinc fertilizer to improve crop growth and yield. In medicine, DPA has been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells. In environmental remediation, DPA has been used to remove heavy metal ions from contaminated soil and water.
Mecanismo De Acción
DPA binds to metal ions through its phosphonic acid and pyridine groups, forming a stable complex. In the case of zinc, DPA forms a 1:1 complex with the metal ion. This complexation process can have various effects depending on the application. For example, in agriculture, DPA can improve the availability of zinc to plants, leading to increased growth and yield. In medicine, DPA can inhibit the growth of cancer cells by disrupting the function of zinc-dependent enzymes.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. In animal studies, DPA has been shown to increase the absorption of zinc in the gut, leading to increased levels of zinc in the blood and tissues. DPA has also been shown to improve bone health by increasing bone density and reducing bone loss. In addition, DPA has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its ability to chelate metal ions with high selectivity and stability. However, DPA can also have limitations, such as its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on DPA. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the application of DPA in new fields, such as energy storage and catalysis. Finally, further studies are needed to fully understand the biochemical and physiological effects of DPA and its potential use in medicine and environmental remediation.
Conclusion
In conclusion, P-phenyl-N,N'-dipyridin-2-ylphosphonic diamide, or DPA, is a chelating agent that has gained significant attention in scientific research due to its unique properties. DPA has been studied for its ability to chelate metal ions, particularly zinc, and has been used in various fields such as agriculture, medicine, and environmental remediation. Further research is needed to fully understand the potential applications and limitations of DPA.
Propiedades
IUPAC Name |
N-[phenyl-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N4OP/c21-22(14-8-2-1-3-9-14,19-15-10-4-6-12-17-15)20-16-11-5-7-13-18-16/h1-13H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAARVGODZTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl-N,N'-di(2-pyridyl)phosphonic diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide](/img/structure/B4329250.png)
![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)


![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4329300.png)
![2-[(1H-indazol-7-ylamino)methyl]-6-methoxyphenol](/img/structure/B4329311.png)
![8-nitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4329318.png)
![ethyl 5-fluoro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329326.png)
![4-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4329327.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329329.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329337.png)